Cas no 27958-97-0 ((3-aminobenzyl)diethylamine)

(3-Aminobenzyl)diethylamine is a versatile aromatic amine compound featuring both a primary amine and a tertiary diethylamino group. Its bifunctional structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The compound’s reactivity allows for selective modifications at either the aromatic amine or the aliphatic diethylamino group, enabling tailored derivatization. Its stability under standard conditions and compatibility with a range of solvents enhance its utility in multi-step synthetic processes. Additionally, the electron-donating diethylamino group can influence the electronic properties of derived compounds, making it useful in materials science and catalysis.
(3-aminobenzyl)diethylamine structure
(3-aminobenzyl)diethylamine structure
Product Name:(3-aminobenzyl)diethylamine
CAS No:27958-97-0
MF:C11H18N2
MW:178.274022579193
MDL:MFCD06804491
CID:914956
PubChem ID:3359246
Update Time:2025-05-20

(3-aminobenzyl)diethylamine Chemical and Physical Properties

Names and Identifiers

    • 3-((Diethylamino)methyl)aniline
    • (3-Aminobenzyl)diethylamine
    • (3-Aminobenzyl)diethylamine dihydrobromide
    • (3-aminobenzyl)diethylamine(SALTDATA: FREE)
    • 0176625
    • 3-(diethylaminomethyl)phenylamine
    • 3-(N,N-diethylamino-methyl)-aniline
    • 3-[(diethylamino)methyl]aniline
    • 3-diethylaminomethylphenylamine
    • A4145
    • AC1MNVJP
    • AC1Q2Z91
    • CTK4G0544
    • Diaethyl-(3-amino-benzyl)-amin
    • diethyl(3-aminobenzyl)amine
    • diethyl-(3-amino-benzyl)-amine
    • m-diethylaminomethylaniline
    • ST4132071
    • SureCN374433
    • 27958-97-0
    • 3-(diethylaminomethyl)aniline
    • 3-[(diethylamino)-methyl]aniline
    • CS-0450588
    • G30655
    • 3-[(diethylamino)methyl]-aniline
    • VGVXOXSRINSIFO-UHFFFAOYSA-N
    • EN300-33517
    • SCHEMBL374433
    • STK665159
    • DB-344661
    • N-(3-aminobenzyl)-N,N-diethylamine
    • Z285162772
    • BS-37581
    • (3-Aminobenzyl)diethylamine, AldrichCPR
    • MFCD06804491
    • 3-Diethylaminomethyl-phenylamine
    • DTXSID30391771
    • AKOS000150360
    • ALBB-024316
    • 3-[(diethylamino)methyl]aniline dihydrobromide
    • (3-aminobenzyl)diethylamine
    • MDL: MFCD06804491
    • Inchi: 1S/C11H18N2/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3
    • InChI Key: VGVXOXSRINSIFO-UHFFFAOYSA-N
    • SMILES: N(CC)(CC)CC1C=CC=C(C=1)N

Computed Properties

  • Exact Mass: 178.14714
  • Monoisotopic Mass: 178.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.3A^2

Experimental Properties

  • Density: 0.983
  • Boiling Point: 272°C at 760 mmHg
  • Flash Point: 109.1°C
  • Refractive Index: 1.548
  • PSA: 29.26

(3-aminobenzyl)diethylamine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

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(3-aminobenzyl)diethylamine Suppliers

Amadis Chemical Company Limited
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(CAS:27958-97-0)(3-aminobenzyl)diethylamine
Order Number:A1148654
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:08
Price ($):733.0
Email:sales@amadischem.com

(3-aminobenzyl)diethylamine Related Literature

Additional information on (3-aminobenzyl)diethylamine

Chemical Profile of (3-Aminobenzyl)diethylamine and Its Applications in Modern Research

Compound with the CAS number 27958-97-0, specifically identified as (3-aminobenzyl)diethylamine, represents a significant compound in the realm of chemical and pharmaceutical research. This amine derivative has garnered attention due to its versatile structural properties and potential applications in various biochemical pathways. The compound's molecular structure, featuring both an aromatic ring and an amine group, makes it a candidate for further exploration in drug design and synthesis.

The chemical properties of (3-aminobenzyl)diethylamine are characterized by its basicity, which stems from the presence of the amine functional group. This property is particularly relevant in the context of medicinal chemistry, where such compounds are often used as intermediates or building blocks for more complex molecules. The compound's ability to form stable complexes with other molecules also makes it a valuable candidate for research into coordination chemistry and metal chelation.

In recent years, there has been growing interest in the applications of (3-aminobenzyl)diethylamine in the field of bioconjugation. Bioconjugation refers to the covalent attachment of biological molecules to chemical compounds, which can enhance the stability, solubility, and bioavailability of therapeutic agents. The amine group in this compound provides a reactive site for such conjugation reactions, making it a promising candidate for developing novel biopharmaceuticals.

One of the most intriguing aspects of (3-aminobenzyl)diethylamine is its potential role in the development of new pharmaceuticals. Researchers have been exploring its use as a precursor in the synthesis of small-molecule drugs that target specific biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses, making them potential candidates for treating chronic inflammatory diseases.

The structural motif of (3-aminobenzyl)diethylamine, particularly the benzyl group attached to an amine moiety, has also attracted attention for its potential applications in materials science. The compound's ability to form hydrogen bonds and its solubility in both polar and non-polar solvents make it a suitable candidate for developing new materials with tailored properties. These materials could find applications in areas such as coatings, adhesives, and specialty polymers.

Recent studies have also highlighted the role of (3-aminobenzyl)diethylamine in the development of novel catalysts. Transition metal complexes derived from this compound have shown enhanced catalytic activity in various organic transformations. These catalysts could potentially revolutionize industrial processes by providing more efficient and environmentally friendly synthetic routes.

The synthesis of derivatives of (3-aminobenzyl)diethylamine has been a focus of many research groups aiming to expand its utility. By modifying its molecular structure, researchers can fine-tune its properties to suit specific applications. For example, introducing additional functional groups can enhance its reactivity or stability, depending on the desired outcome.

The pharmacological potential of (3-aminobenzyl)diethylamine has also been explored in preclinical studies. These studies have revealed that certain derivatives exhibit potent effects on neurological pathways, suggesting their potential use in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier has made it an attractive candidate for developing central nervous system (CNS) therapeutics.

In conclusion, compound CAS number 27958-97-0, known as (3-aminobenzyl)diethylamine, is a multifaceted molecule with significant potential in various fields of research. Its unique structural features make it a valuable tool for drug discovery, bioconjugation, materials science, and catalysis. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing scientific and technological innovation.

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Amadis Chemical Company Limited
(CAS:27958-97-0)(3-aminobenzyl)diethylamine
A1148654
Purity:99%
Quantity:5g
Price ($):733.0
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